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molecular formula C9H8BrN B1522634 4-bromo-3-methyl-1H-indole CAS No. 475039-81-7

4-bromo-3-methyl-1H-indole

Cat. No. B1522634
M. Wt: 210.07 g/mol
InChI Key: HQYNWUZMWCHKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846656B2

Procedure details

To a solution of 4-bromo-1H-indole-3-carbaldehyde (7.5 g, 66.9 mmol) in THF (125 mL) was added LiAlH4 (40 mL, 1.0 M THF) dropwise at rt. The mixture was then heated at reflux for 2 h and was then cooled to 0° C. At that point 15% NaOH (2 mL) and water (7 mL) were added in sequence and the mixture was stirred vigorously for 1 h. At that point the suspension was filtered over Celite® and the filtrate was concentrated to provide crude 4-bromo-3-methyl-1H-indole, which was taken to the next step. A solution of crude 4-bromo-3-methyl-1H-indole (14.0 g, 66.9 mmol) in THF (50 mL) was added to a suspension of NaH (2.94 g, 73.6 mmol, 60% in mineral oil) in THF (200 mL) at 0° C. The mixture was stirred for 0.5 h at that temperature before a solution of p-toluene sulfonylcholoride (13.4 g, 70.2 mmol) in THF (50 mL) was added. After stirring for an additional 1 h sat aq NH4Cl was added slowly. The reaction mixture was then diluted with EtOAc and sat aq NH4Cl and the layers were separated. The organic layer was dried (Na2SO4), filtered and concentrated. The residue was then purified by FCC (0-50% EtOAc/heptane) to give 4-bromo-3-methyl-1-tosyl-1H-indole.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH:11]=O)=[CH:5][NH:6]2.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].O>C1COCC1>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([CH3:11])=[CH:5][NH:6]2 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC1=C2C(=CNC2=CC=C1)C=O
Name
Quantity
40 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
At that point the suspension was filtered over Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C(=CNC2=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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